molecular formula C20H22N6O2 B2410235 (3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone CAS No. 1706106-02-6

(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2410235
CAS No.: 1706106-02-6
M. Wt: 378.436
InChI Key: IVPXEDKYLAYJIQ-UHFFFAOYSA-N
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Description

(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C20H22N6O2 and its molecular weight is 378.436. The purity is usually 95%.
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Properties

IUPAC Name

[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(2-phenyltriazol-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2/c27-20(17-12-21-26(23-17)16-6-2-1-3-7-16)25-10-4-5-14(13-25)11-18-22-19(24-28-18)15-8-9-15/h1-3,6-7,12,14-15H,4-5,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPXEDKYLAYJIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NN(N=C2)C3=CC=CC=C3)CC4=NC(=NO4)C5CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone exhibits a range of biological activities that are of significant interest in medicinal chemistry. This article provides an overview of its biological activity, including antimicrobial, anticancer, and cytotoxic properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's structure can be broken down into its key components:

  • Oxadiazole moiety : Known for its diverse biological activities.
  • Piperidine ring : Often associated with pharmacological activity.
  • Triazole ring : Contributes to the compound's stability and biological interactions.

Antimicrobial Activity

Research indicates that oxadiazole derivatives generally exhibit strong antimicrobial properties. In a comparative study of various 1,3,4-oxadiazoles, compounds with similar structures to our target compound showed significant antimicrobial activity against several strains of bacteria and fungi. For instance, a study demonstrated that certain oxadiazoles outperformed ciprofloxacin in antimicrobial efficacy .

Anticancer Properties

The anticancer potential of oxadiazole derivatives is well-documented. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) . Specific studies have highlighted that compounds similar to the target compound can induce apoptosis in cancer cells through various pathways:

  • Inhibition of Telomerase Activity : This is crucial for cancer cell immortality.
  • Targeting HDAC : Modulating gene expression related to cell cycle regulation.

A recent review summarized the anticancer activities of 1,3,4-oxadiazole derivatives, noting their effectiveness against various cancer cell lines .

Cytotoxicity Studies

Cytotoxicity is a critical aspect when evaluating new compounds for therapeutic use. In vitro studies have shown that certain oxadiazole derivatives can increase cell viability at specific concentrations while exhibiting toxicity at higher doses. For example, in L929 cells, certain derivatives led to increased cell viability at lower concentrations but were toxic at higher concentrations .

Study on Antimicrobial Efficacy

In a study focusing on the antimicrobial activity of 1,3,4-oxadiazoles, two synthesized compounds demonstrated superior activity compared to established antibiotics. The study provided quantitative data showing the minimum inhibitory concentrations (MICs) against various pathogens .

CompoundMIC (µg/mL)Pathogen
Compound A8E. coli
Compound B16S. aureus

Study on Anticancer Activity

Another study evaluated the anticancer effects of a series of oxadiazole derivatives against different cancer cell lines including A549 (lung cancer) and HepG2 (liver cancer). The results indicated that many derivatives significantly inhibited cell growth compared to controls .

CompoundIC50 (µM)Cell Line
Compound A12A549
Compound B15HepG2

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C20H26N4OC_{20}H_{26}N_{4}O, with a molecular weight of 370.4 g/mol. The compound consists of a piperidine ring linked to both a cyclopropyl-substituted oxadiazole and a phenyl-substituted triazole moiety. This unique structure contributes to its biological activity.

Case Studies

  • In Vitro Studies :
    • A study involving novel oxadiazole derivatives demonstrated that specific substitutions led to enhanced anticancer activity against various human cancer cell lines. The introduction of electron-withdrawing groups significantly improved the potency against MCF-7 and HCT116 cell lines .
  • Comparative Efficacy :
    • Research comparing the compound with standard anticancer drugs revealed that it exhibited comparable or superior efficacy. For example, compounds derived from similar structures showed IC50 values lower than those of established drugs like Adriamycin .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of (3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone. Modifications in the piperidine and triazole rings can lead to variations in biological activity:

ModificationEffect on Activity
Cyclopropyl substitutionIncreases lipophilicity and cellular uptake
Variations in triazole structureAlters binding affinity to target enzymes
Oxadiazole ring modificationsEnhances anticancer potency through enzyme inhibition

Q & A

Q. What synthetic methodologies are recommended for preparing (3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone?

Answer:

  • Step 1: Construct the 3-cyclopropyl-1,2,4-oxadiazole ring via cyclocondensation of cyclopropylamine with a thiocyanate derivative under acidic conditions (e.g., HCl), followed by oxidation to stabilize the oxadiazole core .
  • Step 2: Functionalize the piperidine ring by alkylation at the 3-position using a methylene linker. For example, react 3-(bromomethyl)piperidine with the pre-synthesized oxadiazole intermediate in a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃ .
  • Step 3: Couple the piperidine-oxadiazole intermediate with the 2-phenyl-1,2,3-triazole-4-carboxylic acid using a carbodiimide coupling agent (e.g., EDC/HOBt) in dichloromethane .
  • Validation: Monitor reaction progress via TLC (toluene:ethyl acetate:water, 8.7:1.2:1.1) and confirm purity via HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer:

  • Elemental Analysis: Compare calculated vs. experimental C, H, N, and O percentages to confirm stoichiometry (deviation ≤0.3% acceptable) .
  • Spectroscopic Techniques:
    • ¹H/¹³C NMR: Identify peaks for cyclopropyl (δ ~0.5–1.5 ppm), oxadiazole (C=N at ~160 ppm), and triazole (C-H at ~7.5–8.5 ppm) .
    • IR Spectroscopy: Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and triazole (C-N, ~1350 cm⁻¹) functional groups .
  • Mass Spectrometry: Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. What solvents and conditions are optimal for solubility studies?

Answer:

  • Primary Solvents: Test DMSO (for stock solutions) and aqueous buffers (pH 4–8) for biological assays.
  • Methodology: Use a shake-flask method with UV-Vis spectrophotometry to measure saturation solubility. For low solubility (<1 mg/mL), employ co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing byproducts in the synthesis of this compound?

Answer:

  • Catalyst Screening: Test palladium catalysts (e.g., Pd/C) for coupling steps or Lewis acids (e.g., ZnCl₂) for cyclization reactions .
  • Reaction Engineering: Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min at 100°C vs. 6 hrs conventional) and improve selectivity .
  • Byproduct Analysis: Employ LC-MS to identify side products (e.g., unreacted intermediates or hydrolysis derivatives) and adjust stoichiometry or solvent polarity accordingly .

Q. How should conflicting spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved?

Answer:

  • Cross-Validation: Compare experimental NMR data with DFT-calculated chemical shifts (using software like Gaussian or ORCA). Discrepancies >0.5 ppm may indicate conformational flexibility or impurities .
  • Dynamic NMR: Perform variable-temperature NMR to detect hindered rotation in the piperidine or triazole moieties, which can cause peak splitting .
  • X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and hydrogen-bonding networks .

Q. What computational strategies predict the compound’s biological activity and binding modes?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs). Focus on the triazole and oxadiazole moieties as hydrogen-bond acceptors .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
  • QSAR Modeling: Train models on datasets of structurally related compounds to predict IC₅₀ values for enzymatic inhibition .

Q. How to design a robust biological assay to evaluate this compound’s mechanism of action?

Answer:

  • Assay Type: Use a fluorescence-based enzymatic assay (e.g., NADPH depletion for oxidoreductases) with positive/negative controls.
  • Dose-Response: Test 8–10 concentrations (1 nM–100 µM) in triplicate. Calculate EC₅₀ via nonlinear regression (GraphPad Prism) .
  • Off-Target Screening: Perform a kinase panel (e.g., Eurofins KinaseProfiler) to assess selectivity .

Q. What methodologies assess the environmental impact or degradation pathways of this compound?

Answer:

  • Fate Studies: Use OECD 307 guidelines to measure biodegradation in soil/water systems. Monitor via LC-MS for parent compound and metabolites (e.g., hydrolyzed oxadiazole) .
  • Ecotoxicology: Conduct acute toxicity tests on Daphnia magna (48-hr LC₅₀) and algae (72-hr growth inhibition) .

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